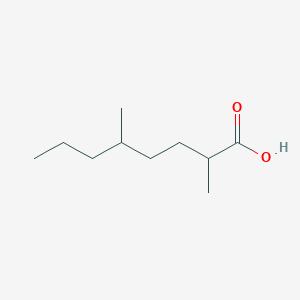
2,5-Dimethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of the octanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where the reaction of octyl magnesium bromide with methyl iodide results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic hydrogenation and oxidation reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing significant roles .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds.
Scientific Research Applications
2,5-Dimethyloctanoic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of complex molecules and polymers. In biology, it is used in the study of metabolic pathways and enzyme interactions. In medicine, its derivatives are explored for potential therapeutic uses, including anti-inflammatory and antimicrobial properties. Industrially, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,5-Dimethyloctanoic acid can be compared with other similar compounds, such as 2,2-Dimethyloctanoic acid and 3-Ethyl-2,5-Dimethyloctanoic acid. These compounds share structural similarities but differ in their chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-8(2)6-7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
GMQQCOYAGZTOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


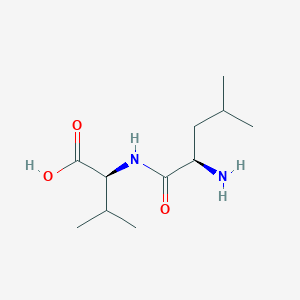
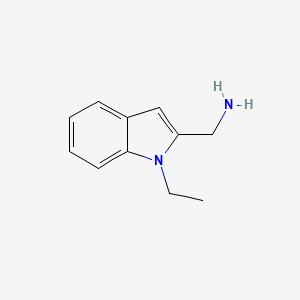
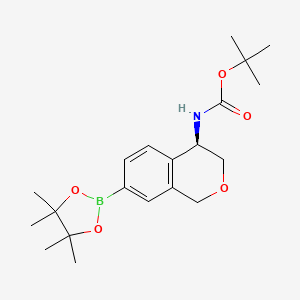
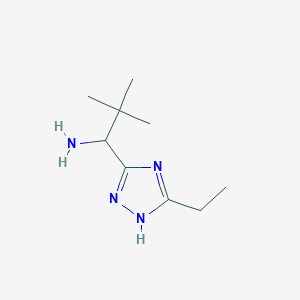
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
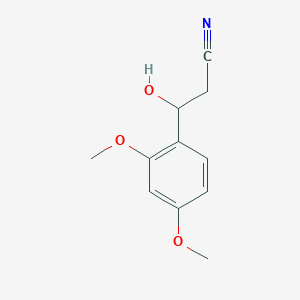
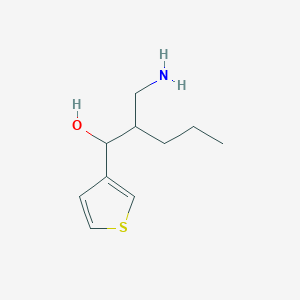


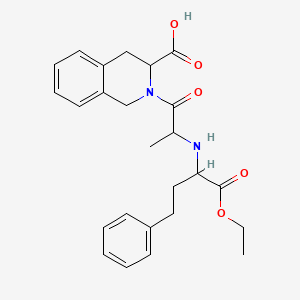

![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
